molecular formula C13H24ClNO3 B1245111 OT-551 hydrochloride CAS No. 627085-15-8

OT-551 hydrochloride

Cat. No. B1245111
CAS RN: 627085-15-8
M. Wt: 277.79 g/mol
InChI Key: BGEXDXBTNACMOP-UHFFFAOYSA-N
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Description

OT-551 hydrochloride is a novel small molecule that is topically dosed in an eye drop . It has the unique ability to penetrate cell membranes and reach both the front and the back of the eye . It is intended to treat Age-related macular Degeneration (AMD), and preclinical research results indicate additional uses for OT-551, including treatment of early stage and advanced dry age-related macular degeneration (AMD) by protecting against retina photoreceptor cell death and inhibiting angiogenesis, the growth of small blood vessels leading to the wet-form of AMD .


Synthesis Analysis

OT-551 hydrochloride is a synthetic antioxidant derivative of the natural carotenoid astaxanthin.


Molecular Structure Analysis

The molecular formula of OT-551 hydrochloride is C13H24ClNO3 . The average mass is 277.788 Da and the monoisotopic mass is 277.144470 Da .


Physical And Chemical Properties Analysis

The molecular weight of OT-551 hydrochloride is 277.79 g/mol . It has 2 hydrogen bond donors .

properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEXDXBTNACMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211794
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OT-551 hydrochloride

CAS RN

627085-15-8
Record name OT-551 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OT-551 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The nitroxide of Example 5a (2.2 g, 9.15 mmol) was added to a solution of saturated hydrogen chloride in ethanol (20 mL). The red color disappeared quickly and the resulting yellow colored solution was boiled to give clear colorless solution. The solution was concentrated in vacuo, dissolved in 100 mL ethyl acetate and was washed with saturated NaHCO3 to obtain the hydroxylamine free-base. The ethyl acetate layer was separated, acidified with ethereal HCl, and concentrated to give white solid, which was recrystallized from ethanol (10 mL) as a white crystalline solid 1.15 g (4.13 mmol, 45.1%). m.p. 224-228° C. (dec.).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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